molecular formula C11H19NO2S B12097301 Tert-butyl 6-thia-2-azaspiro[3.4]octane-2-carboxylate

Tert-butyl 6-thia-2-azaspiro[3.4]octane-2-carboxylate

Cat. No.: B12097301
M. Wt: 229.34 g/mol
InChI Key: KJYHCCYRXPIIDB-UHFFFAOYSA-N
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Description

Tert-butyl 6-thia-2-azaspiro[3.4]octane-2-carboxylate: is a spirocyclic compound with the following chemical structure:

Structure: OC(CS(C1)(=O)=O)C2N(C(OC(C)(C)C)=O)C2\text{Structure: } \text{OC}(\text{CS}(\text{C}_1)(=O)=O)\text{C}_2\text{N}(\text{C}(\text{OC}(\text{C})(\text{C})\text{C})=O)\text{C}_2 Structure: OC(CS(C1​)(=O)=O)C2​N(C(OC(C)(C)C)=O)C2​

This compound belongs to the class of azaspiro compounds, which provide a unique area of chemical space for further functionalization. It was first synthesized by Carreira and coworkers. Unfortunately, this product is now discontinued .

Preparation Methods

Synthetic Routes:: The synthetic route to tert-butyl 6-thia-2-azaspiro[3.4]octane-2-carboxylate involves the following steps:

    Thiolation: Thiolation of the spirocyclic amine with an appropriate thiol reagent.

    Esterification: Esterification of the thiolated compound with tert-butyl chloroformate or tert-butyl bromoacetate.

Reaction Conditions::
  • Thiolation typically occurs under mild conditions using a thiol reagent (e.g., thiophenol or thioacetic acid).
  • Esterification is carried out using tert-butyl chloroformate or tert-butyl bromoacetate in the presence of a base (e.g., triethylamine).

Industrial Production Methods:: Unfortunately, information on industrial-scale production methods is limited due to the compound’s discontinued status.

Chemical Reactions Analysis

Reactions::

    Oxidation: tert-butyl 6-thia-2-azaspiro[3.4]octane-2-carboxylate can undergo oxidation reactions.

    Reduction: Reduction of the carbonyl group is feasible.

    Substitution: Nucleophilic substitution reactions at the ester group are possible.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide, NaOH).

Major Products::
  • Oxidation: The corresponding spirocyclic carboxylic acid.
  • Reduction: The reduced spirocyclic amine.

Scientific Research Applications

Chemistry::

  • Building block for spirocyclic compounds.
  • Scaffold for drug design.
Biology and Medicine::
  • Limited information is available, but it may have potential applications in drug discovery.
Industry::
  • Unfortunately, industrial applications are not well-documented.

Mechanism of Action

The specific mechanism of action for tert-butyl 6-thia-2-azaspiro[3.4]octane-2-carboxylate remains unclear due to its discontinued status. Further research is needed to elucidate its molecular targets and pathways.

Comparison with Similar Compounds

Properties

Molecular Formula

C11H19NO2S

Molecular Weight

229.34 g/mol

IUPAC Name

tert-butyl 6-thia-2-azaspiro[3.4]octane-2-carboxylate

InChI

InChI=1S/C11H19NO2S/c1-10(2,3)14-9(13)12-6-11(7-12)4-5-15-8-11/h4-8H2,1-3H3

InChI Key

KJYHCCYRXPIIDB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCSC2

Origin of Product

United States

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